molecular formula C9H13NO B1628384 2-Amino-6-isopropylphenol CAS No. 29078-20-4

2-Amino-6-isopropylphenol

Cat. No.: B1628384
CAS No.: 29078-20-4
M. Wt: 151.21 g/mol
InChI Key: ILDWXEHODJMPAI-UHFFFAOYSA-N
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Description

2-Amino-6-isopropylphenol (CAS: 29078-20-4) is an aromatic compound featuring a phenol backbone substituted with an amino group at position 2 and an isopropyl group at position 4. Its molecular formula is C₉H₁₃NO, and it is commercially available in purities ranging from 95% to 99%, as indicated by global suppliers such as SynBlock, AcesChem, and ChemSpecial .

Properties

CAS No.

29078-20-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-amino-6-propan-2-ylphenol

InChI

InChI=1S/C9H13NO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,10H2,1-2H3

InChI Key

ILDWXEHODJMPAI-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)N)O

Canonical SMILES

CC(C)C1=C(C(=CC=C1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-6-isopropylphenol with analogous aminophenol derivatives, focusing on substituent effects, physicochemical properties, applications, and safety profiles.

Structural Analogs and Substituent Effects

Substituents on the phenol ring significantly influence reactivity, solubility, and applications. Key analogs include:

Compound CAS Number Molecular Formula Substituent Groups Purity Key Applications Safety Notes
This compound 29078-20-4 C₉H₁₃NO -NH₂ (C2), -C₃H₇ (C6) 95–99% Likely R&D intermediate No explicit hazard classification
1-(2-Amino-6-nitrophenyl)ethanone 56515-63-0 C₈H₈N₂O₃ -NH₂ (C2), -NO₂ (C6), -COCH₃ Not specified Unspecified Toxicological data incomplete
2-Amino-6-chlorophenol 38191-33-2 C₆H₆ClNO -NH₂ (C2), -Cl (C6) 100% Potential synthesis intermediate Limited toxicological data
o-Aminophenol (2-aminophenol) 95-55-6 C₆H₇NO -NH₂ (C2), -OH (C1) ≥99% Dye precursor, analytical reagent Soluble in cold water
2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol Not provided Not provided -NH₂-C₃H₅ (C2), -C₂H₅ (C6) ≥95% Pharmaceutical intermediate High-purity grade for demanding assays

Key Observations :

  • Substituent Bulkiness: The isopropyl group in this compound increases steric hindrance and hydrophobicity compared to smaller groups like chlorine (-Cl) or nitro (-NO₂). This may reduce solubility in polar solvents relative to o-aminophenol, which is freely soluble in cold water .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 1-(2-amino-6-nitrophenyl)ethanone) enhance electrophilic substitution reactivity, while electron-donating groups (e.g., -NH₂) activate the ring for nucleophilic reactions.

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